ABX464's Novel Mechanism of Action in HIV Replication: A Technical Guide
ABX464's Novel Mechanism of Action in HIV Replication: A Technical Guide
Abstract
ABX464 (obefazimod) represents a first-in-class, orally available small molecule that has demonstrated a novel mechanism of action against Human Immunodeficiency Virus (HIV) replication. Unlike conventional antiretroviral therapies that target viral enzymes, ABX464 modulates the biogenesis of viral RNA. This technical guide provides an in-depth exploration of ABX464's core mechanism, focusing on its interaction with the cellular Cap Binding Complex (CBC). This interaction selectively enhances the splicing of HIV-1 RNA, preventing the nuclear export of unspliced viral transcripts required for the production of new, infectious virions. Furthermore, this guide will detail the downstream consequences, including a reduction in the latent HIV reservoir, and elucidate the compound's dual anti-inflammatory effects mediated by the upregulation of miR-124. Methodologies for key validation experiments are provided to offer a comprehensive understanding for researchers and drug development professionals.
Introduction: A Paradigm Shift in HIV Treatment
The advent of combination antiretroviral therapy (cART) has transformed HIV infection from a fatal disease into a manageable chronic condition. However, cART is not a cure; it cannot eradicate the latent viral reservoir established in long-lived cells, and lifelong adherence is required to suppress viral replication.[1] The need for novel therapeutic strategies that act on different stages of the viral life cycle and potentially target the reservoir remains urgent.
ABX464 emerges as a promising candidate by introducing a completely new mechanism of action that targets a host-cell factor complex, the Cap Binding Complex (CBC), to disrupt HIV RNA biogenesis.[2][3] This approach not only inhibits active viral replication but has also shown potential in reducing the size of the latent HIV reservoir, a critical step toward a functional cure.[1][4]
The Molecular Target: The Cap Binding Complex (CBC)
To appreciate ABX464's unique mechanism, one must first understand its cellular target. Every RNA molecule transcribed by RNA polymerase II in the nucleus is "capped" at its 5' end. This cap structure is recognized by the Cap Binding Complex (CBC), a heterodimer consisting of CBP80 and CBP20. The CBC is a crucial player in multiple aspects of RNA metabolism, including pre-mRNA splicing, nuclear export, and the initial round of translation.
In the context of HIV, the virus produces a single 9kb primary transcript that must be alternatively spliced to generate over 40 different mRNAs. These mRNAs are categorized into three classes:
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Unspliced (9kb): Serves as the genomic RNA for new virions and as mRNA for Gag and Gag-Pol polyproteins.
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Singly-spliced (4kb): Encodes for Env, Vif, Vpr, and Vpu proteins.
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Multiply-spliced (2kb): Encodes for Tat, Rev, and Nef regulatory proteins.
The export of unspliced and singly-spliced viral RNAs from the nucleus to the cytoplasm is a critical, highly regulated step that depends on the viral protein Rev interacting with the Rev Response Element (RRE) present on these transcripts.[5][6] This process is essential for the production of structural proteins and new viral genomes.
Core Mechanism of Action: Hijacking the CBC to Inhibit Viral RNA Export
ABX464's antiviral activity stems from its ability to bind to the CBC.[7] This interaction does not inhibit the CBC's function but rather enhances or modulates its activity, leading to a cascade of events detrimental to HIV replication.
3.1. Enhanced Splicing and Nuclear Retention of Viral RNA
By binding to the CBC, ABX464 selectively enhances the splicing of HIV-1 pre-mRNA.[2][8] This forces the viral transcripts, which are normally exported in an unspliced or singly-spliced form, to undergo excessive splicing. Deep sequencing analysis of HIV-infected peripheral blood mononuclear cells (PBMCs) treated with ABX464 revealed a significant increase in the proportion of multiply-spliced viral RNAs compared to unspliced transcripts.[2][9]
This enhanced splicing effectively traps the viral RNA in the nucleus, preventing the Rev-mediated export of the unspliced genomic RNA required for progeny virion assembly.[2][6] The result is a profound inhibition of the production of new infectious virus particles. A key aspect of this mechanism is its selectivity; ABX464 does not affect the splicing of normal cellular genes, a critical feature for its favorable safety profile.[3]
3.2. Reduction of the Latent HIV Reservoir
One of the most significant findings from clinical studies is ABX464's ability to reduce the total HIV DNA in peripheral CD4+ T cells of cART-suppressed individuals.[1][10] In a Phase IIa study (ABX464-004), 50% of patients treated with ABX464 for 28 days showed a reduction in total HIV DNA, with a mean decrease of 40% among responders.[4] A subsequent study confirmed a significant decrease in total HIV DNA and a reduction in HIV transcription initiation per provirus.[1][11]
The precise mechanism for reservoir reduction is still under investigation, but it is hypothesized that the generation of novel, aberrantly spliced viral RNA species may lead to the production of new viral peptides. These peptides could be presented on the surface of latently infected cells, making them visible and susceptible to clearance by the host's immune system.
The Dual Anti-inflammatory Effect: Upregulation of miR-124
Beyond its direct antiviral action, ABX464 possesses potent anti-inflammatory properties, which are highly relevant given the chronic inflammation associated with HIV infection. This effect is also mediated through its interaction with the CBC. ABX464 binding enhances the splicing of a specific long non-coding RNA, leading to the increased expression of microRNA-124 (miR-124).[7][12]
MiR-124 is a key regulator of inflammation, acting as a "physiological brake" on the immune response.[12] It dampens the expression of multiple pro-inflammatory cytokines, including IL-6, TNF-α, and IL-17.[13] This dual mechanism of antiviral and anti-inflammatory action makes ABX464 a unique therapeutic candidate, with development also underway for inflammatory bowel diseases.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of ABX464.
Table 1: In Vitro Antiviral Activity
| Parameter | Cell Type | HIV-1 Strain | Value | Reference |
|---|---|---|---|---|
| IC50 | Stimulated PBMCs | Ada-MR5 | 0.1 - 0.5 µM | [14] |
| IC50 | Macrophages | Ada-MR5 | ~0.04 µM |[2] |
Table 2: Clinical Trial Data on HIV Reservoir
| Study ID | Parameter | Dose | Duration | Result | Reference |
|---|---|---|---|---|---|
| ABX464-004 | Total HIV DNA in PBMCs | 150 mg/day | 28 days | 50% of patients responded (mean -40% change) | [4] |
| ABX464-005 | Total HIV DNA in CD4+ T cells | 150 mg/day | 28 days | Significant decrease (p=0.008) | [1][10] |
| ABX464-005 | Initiated HIV RNA per provirus | 150 mg/day | 28 days | Significant decrease (p=0.004) |[1][10] |
Experimental Validation & Methodologies
Elucidating the mechanism of ABX464 required a combination of molecular biology, virology, and sequencing techniques. Below are representative protocols for key experiments.
6.1. Protocol: Quantification of HIV-1 p24 Antigen by ELISA
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Objective: To measure the amount of HIV-1 replication in cell culture supernatants by quantifying the core p24 protein. This is a direct measure of virion production.
-
Methodology:
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Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody (e.g., anti-p24 monoclonal antibody) in coating buffer overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific sites with a blocking buffer (e.g., PBS with 5% non-fat milk) for 2 hours at room temperature.
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Sample Incubation: Wash the plate. Add cell culture supernatants (potentially containing virions) and a standard curve of recombinant p24 antigen to the wells. Incubate for 2 hours at 37°C.
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Detection Antibody: Wash the plate. Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.
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Enzyme Conjugate: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
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Substrate Development: Wash the plate. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.
-
Reaction Stop & Reading: Stop the reaction with an acid solution (e.g., 2N H₂SO₄), which turns the color yellow. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of p24 in the samples by interpolating from the standard curve. A reduction in p24 indicates inhibition of viral replication.
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6.2. Protocol: Analysis of HIV RNA Splicing via RNA-Capture-Seq
-
Objective: To selectively sequence HIV transcripts from infected cells to quantify the relative abundance of unspliced, singly-spliced, and multiply-spliced variants.
-
Causality: This method is crucial to directly prove the hypothesis that ABX464 enhances viral RNA splicing.
-
Methodology:
-
Cell Culture: Culture PBMCs, infect with an HIV-1 strain (e.g., YU-2), and treat with ABX464 or a vehicle control (DMSO).
-
RNA Extraction: After a set period (e.g., 6 days), harvest cells and extract total RNA using a high-quality RNA isolation kit.
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cDNA Synthesis: Synthesize cDNA from the total RNA using reverse transcriptase and random primers.
-
Library Preparation: Prepare a standard sequencing library from the cDNA (fragmentation, end-repair, A-tailing, and adapter ligation).
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HIV RNA Capture: Hybridize the sequencing library with a custom library of biotinylated probes designed to specifically bind to all known and potential HIV sequences.
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Enrichment: Use streptavidin-coated magnetic beads to pull down the probe-bound HIV cDNA fragments, effectively enriching the library for viral transcripts and removing the vast majority of cellular transcripts.
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Sequencing: Wash the beads, elute the captured library, and perform high-throughput sequencing (e.g., Illumina).
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Bioinformatic Analysis: Align the sequencing reads to the HIV reference genome. Use specialized software to identify and quantify splice junctions, allowing for the calculation of the ratio of unspliced to spliced transcripts in treated vs. untreated samples.[8][9]
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Conclusion and Future Directions
ABX464 presents a fundamentally new strategy for combating HIV. By targeting the host CBC and modulating viral RNA biogenesis, it not only inhibits viral replication but also shows an unprecedented ability to reduce the latent HIV reservoir.[1][5] Its dual anti-inflammatory action further enhances its therapeutic potential. The long-lasting effects observed in preclinical models after treatment cessation suggest that ABX464 could be a key component of future functional cure strategies.[2][6] Further clinical trials with longer treatment durations are essential to fully characterize its impact on the HIV reservoir and its potential to allow for treatment-free remission.
References
-
Marini, E., et al. (2022). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4 + T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. Clinical Infectious Diseases, 74(11), 2044-2049.
-
Campos, N., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis. Retrovirology, 12(1), 30.
-
Moron-Lopez, S., et al. (2021). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy-Suppressed Individuals Living With HIV. Clinical Infectious Diseases, ciab733.
-
aidsmap.com. (2017). ABX464 reduces HIV reservoir but doesn't delay viral rebound.
-
Abivax. (2018). Abivax Presents ABX464 Mechanism of Action Data at the 22nd International AIDS Conference (AIDS 2018).
-
European Pharmaceutical Review. (2015). Mechanism of action of First-in-class anti-HIV drug, ABX464, published.
-
European Pharmaceutical Review. (2017). First ever evidence of treatment-induced reduction in HIV reservoirs.
-
Campos, N., et al. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev - mediated viral RNA biogenesis. Retrovirology, 12, 30.
-
Tazi, J., et al. (2021). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases. Gastroenterology, 160(5), 1803-1806.e6.
-
Abivax. (2020). Abivax publishes review in Drug Discovery Today on mechanism of action and transformative potential of ABX464 as therapy for inflammatory diseases.
-
Pavilion Health Today. (2017). New HIV treatment posts positive trial data.
-
ResearchGate. (2015). ABX464, influences REV-mediated HIV RNA biogenesis and export, and interacts with the CBC complex.
-
Abivax. (2019). Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects.
-
Apolonia, L., et al. (2020). HIV Rev-isited. Viruses, 12(12), 1421.
-
ResearchGate. (2020). Specific and selective induction of miR-124 in immune cells by the quinoline ABX464: a transformative therapy for inflammatory diseases.
-
ResearchGate. (2021). ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases.
-
NATAP.org. (2016). Phase IIa trial in HIV/AIDS patients with drug candidate ABX464.
-
ResearchGate. Effect of ABX464 on cellular and HIV-1 RNA splicing.
-
ResearchGate. (2015). Long lasting control of viral rebound with a new drug ABX464 targeting Rev—Mediated viral RNA biogenesis.
-
Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports, 9(1), 792.
-
Vautrin, A., et al. (2019). Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing. Scientific Reports, 9(1), 792.
-
ResearchGate. (2021). ABX464 decreases the total HIV reservoir and HIV transcription initiation in CD4 + T cells from HIV-infected ART-suppressed individuals.
-
Moron-Lopez, S., et al. (2022). ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy–Suppressed Individuals Living With HIV. eScholarship, University of California.
-
ResearchGate. (2019). Analysis of HIV splicing following ABX464 treatment.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Long lasting control of viral rebound with a new drug ABX464 targeting Rev – mediated viral RNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Both anti-inflammatory and antiviral properties of novel drug candidate ABX464 are mediated by modulation of RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Long lasting control of viral rebound with a new drug ABX464 targeting Rev - mediated viral RNA biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abivax Publishes in Nature Scientific Reports ABX464's Unique Mechanism of Action Leading to Both Anti-Inflammatory and Antiviral Effects | Abivax [ir.abivax.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ABX464 Decreases the Total Human Immunodeficiency Virus (HIV) Reservoir and HIV Transcription Initiation in CD4+ T Cells From Antiretroviral Therapy-Suppressed Individuals Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Phase IIa trial in HIV/AIDS patients with drug candidate ABX464"....treatment/cure [natap.org]
